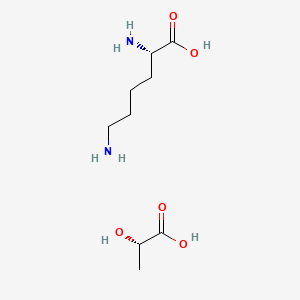
Lysine lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysine lactate is a compound formed by the combination of lysine, an essential amino acid, and lactate, a byproduct of glycolysisLysine lactylation is a post-translational modification where a lactyl group is added to the lysine residues of proteins, influencing their function and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lysine lactate can be synthesized through the reaction of lysine with lactic acid under controlled conditions. The process typically involves the use of a catalyst to facilitate the reaction and ensure the formation of the desired product. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to optimize the yield of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Microbial fermentation is commonly used, where specific strains of bacteria or yeast are employed to produce lysine and lactic acid. These components are then combined under controlled conditions to form this compound. The process is optimized for high yield and purity, making it suitable for various applications in the pharmaceutical and food industries .
Analyse Des Réactions Chimiques
Types of Reactions: Lysine lactate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, often in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of lactylated lysine derivatives, while reduction can produce reduced forms of this compound with altered biological activities .
Applications De Recherche Scientifique
Lysine lactate has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study post-translational modifications and their effects on protein function.
Biology: In biological research, this compound is studied for its role in regulating gene expression and cellular metabolism through lysine lactylation.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in cancer progression and immune regulation.
Mécanisme D'action
The mechanism of action of lysine lactate involves its incorporation into proteins through lysine lactylation. This modification can alter the function and activity of proteins by affecting their structure and interactions with other molecules. Lysine lactylation is regulated by enzymes such as acetyltransferases and deacetylases, which add or remove the lactyl group from lysine residues. This process is influenced by cellular metabolic states and can impact various biological pathways, including gene expression, metabolism, and immune responses .
Comparaison Avec Des Composés Similaires
Lysine lactate is unique compared to other similar compounds due to its specific role in lysine lactylation. Similar compounds include:
N-ε-(carboxyethyl)-lysine (Kce): Another lysine derivative formed through a different modification process.
d-lactyl-lysine (Kd-la): A different isomer of this compound with distinct biological properties.
Acetylated lysine: A well-known post-translational modification where an acetyl group is added to lysine residues, influencing protein function in different ways compared to lysine lactylation.
This compound stands out due to its specific involvement in lactylation, which has unique implications for cellular metabolism and gene regulation.
Propriétés
Numéro CAS |
116198-78-8 |
|---|---|
Formule moléculaire |
C9H20N2O5 |
Poids moléculaire |
236.268 |
Nom IUPAC |
L-Lysine, (2S)-2-hydroxypropanoate (1:1) |
InChI |
InChI=1S/C6H14N2O2.C3H6O3/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2,4H,1H3,(H,5,6)/t5-;2-/m00/s1 |
Clé InChI |
GBRIDGNTDLIRMN-KNIFDHDWSA-N |
SMILES |
N[C@@H](CCCCN)C(O)=O.C[C@H](O)C(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lysine lactate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















